1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid
Description
1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of the ethoxy and hydroxy groups on the phenyl ring, along with the carboxamide and oxalic acid moieties, suggests that this compound may have interesting chemical and biological properties.
Properties
IUPAC Name |
1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3.C2H2O4/c1-4-24-18-11-15(5-6-17(18)22)13-21-9-7-16(8-10-21)19(23)20-12-14(2)3;3-1(4)2(5)6/h5-6,11,14,16,22H,4,7-10,12-13H2,1-3H3,(H,20,23);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZLVTKDJXODKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)NCC(C)C)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:
Formation of the phenyl ring: The ethoxy and hydroxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Attachment of the piperidine ring: The piperidine ring is then attached to the phenyl ring via a nucleophilic substitution reaction.
Formation of the carboxamide group: The carboxamide group is introduced through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI or DCC.
Introduction of the oxalic acid moiety: The oxalic acid group is introduced in the final step, typically through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as LiAlH4 or NaBH4.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly for targeting specific receptors or enzymes.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide likely involves interactions with specific molecular targets, such as receptors or enzymes. The piperidine ring and carboxamide group may facilitate binding to these targets, while the ethoxy and hydroxy groups could modulate the compound’s activity and selectivity. Further research is needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-methoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide
- 1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-ethylpropyl)piperidine-4-carboxamide
- 1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide
Uniqueness
1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide is unique due to the specific combination of functional groups and the presence of the oxalic acid moiety. This combination may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
